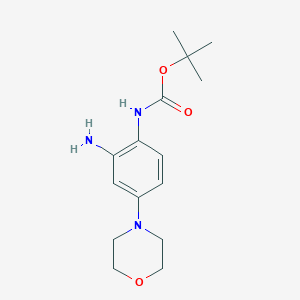
tert-Butyl (2-amino-4-morpholinophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-amino-4-morpholinophenyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a morpholine ring attached to a phenyl ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-amino-4-morpholinophenyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitroaniline and tert-butyl chloroformate.
Reduction: The nitro group of 2-nitroaniline is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Carbamoylation: The resulting 2-aminoaniline is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.
Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction using morpholine and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Utilizing large-scale hydrogenation reactors for the reduction step.
Continuous Flow Reactors: Employing continuous flow reactors for the carbamoylation and morpholine introduction steps to enhance efficiency and yield.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2-amino-4-morpholinophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Secondary amines.
Substitution Products: Various substituted carbamates and amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (2-amino-4-morpholinophenyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and polymers.
Biology
In biological research, this compound is utilized in the development of enzyme inhibitors and receptor modulators. It is also used in the study of protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a precursor for the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the formulation of coatings and adhesives.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-amino-4-morpholinophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the morpholine ring enhances its ability to interact with biological macromolecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2-amino-4-phenyl)carbamate
- tert-Butyl (2-amino-4-piperidinophenyl)carbamate
- tert-Butyl (2-amino-4-pyrrolidinophenyl)carbamate
Uniqueness
tert-Butyl (2-amino-4-morpholinophenyl)carbamate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C15H23N3O3 |
|---|---|
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
tert-butyl N-(2-amino-4-morpholin-4-ylphenyl)carbamate |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)17-13-5-4-11(10-12(13)16)18-6-8-20-9-7-18/h4-5,10H,6-9,16H2,1-3H3,(H,17,19) |
Clave InChI |
OPZBXBRCLFGMAG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N2CCOCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Bromoethyl)-2,8-dimethyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924547.png)
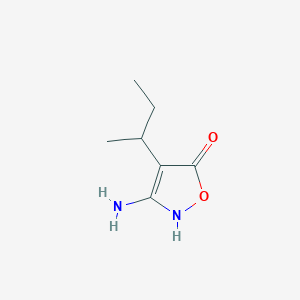
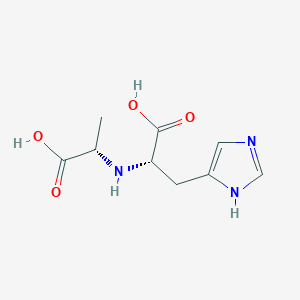

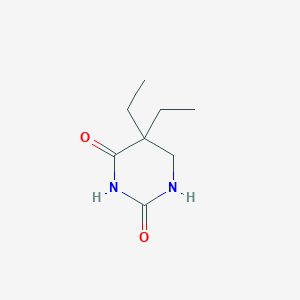

![6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924611.png)
![1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine dihydrochloride](/img/structure/B12924615.png)
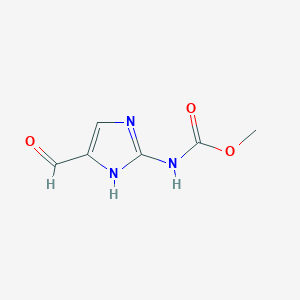
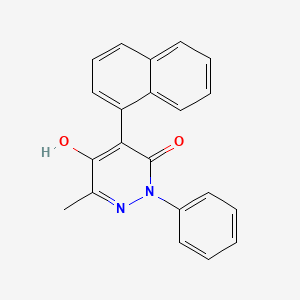
![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)

![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)
![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)
